4-methyl-5H-phenanthridin-6-one

Vue d'ensemble

Description

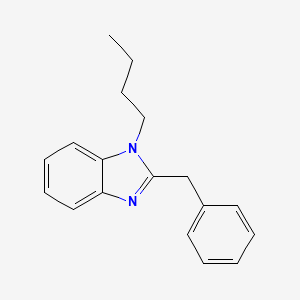

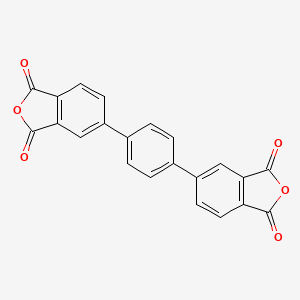

4-methyl-5H-phenanthridin-6-one is a class of tricyclic N-heterocycles that is frequently encountered in alkaloids . These compounds have been documented to possess biological and pharmaceutical activities, including antimycobacterial, antagonistic, antiproliferative, and antitubercular activities .

Synthesis Analysis

A straightforward synthetic approach for the construction of phenanthridin-6(5H)-one skeletons has been developed. This protocol relies on palladium catalysis, providing controlled access to a range of functionalized phenanthridin-6(5H)-ones in 59−88% yields . Various strategies have utilized the oxidative coupling of benzamides to construct phenanthridin-6(5H)-one scaffolds .Molecular Structure Analysis

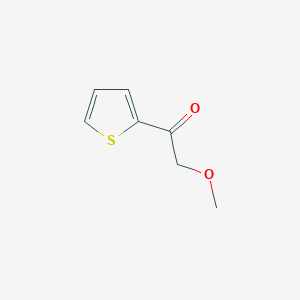

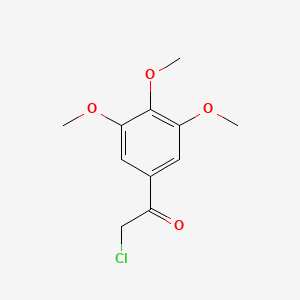

The molecular formula of 4-methyl-5H-phenanthridin-6-one is C13H9NO . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Phenanthridin-6(5H)-one derivatives have been efficiently assembled from 2-bromophenylbenzamides through a palladium-catalyzed process involving aryl−aryl coupling and deamidation . In recent years, a direct ortho-C−H/N−H annulation was developed to yield phenanthridin-6(5H)-one derivatives from benzamide and the aryne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate using O2 or K2S2O8 as oxidizing agents .Physical And Chemical Properties Analysis

The physical properties of 4-methyl-5H-phenanthridin-6-one include density, color, hardness, melting and boiling points, and electrical conductivity . The molecular weight is 195.2167 .Applications De Recherche Scientifique

Wnt Signaling Pathway Agonists

4-Ethyl-5-methyl-5,6-dihydro-phenanthridine-8,9-diol, a key intermediate related to 4-methyl-5H-phenanthridin-6-one, has been synthesized and identified as a potent agonist of the Wnt signaling pathway. This compound, synthesized through a series of aryl-aryl and N-aryl couplings, is important in biomedical research related to cellular processes and diseases associated with Wnt signaling (Chen-xu Jing et al., 2015).

Synthesis via Copper-Catalyzed Cyclization

The synthesis of phenanthridin-6(5H)-ones, a compound class including 4-methyl-5H-phenanthridin-6-one, has been successfully achieved through copper-catalyzed cyclization of 2-phenylbenzamides. This synthesis method is significant for the efficient production of phenanthridin-6(5H)-ones, which are valuable in various research applications (Qingwen Gui et al., 2013).

Anionic Ring Closure Synthesis

A general methodology for synthesizing substituted phenanthridin-6(5H)-ones involves a Suzuki cross-coupling reaction followed by a KOH-mediated anionic ring closure. This technique is notable for its versatility in producing diversely substituted phenanthridin-6(5H)-ones, which are critical in pharmaceutical and chemical research (E. Dubost et al., 2010).

Nitration and Structural Analysis

The nitration of various phenanthridinone derivatives, including 5H-phenanthridin-6-one, has been explored to understand the orientation and sequence of nitro group incorporation. This research provides insights into the chemical behavior and potential modifications of phenanthridin-6(5H)-ones (G. I. Magachev et al., 1981).

Antitumor Alkaloids and Topoisomerase Activity

Studies on 6-amino-substituted benzo[c]phenanthridine derivatives, which include phenanthridin-6(5H)-ones, have shown a correlation between their cytotoxicity and topoisomerase poisoning properties, highlighting their potential in antitumor research and therapy (Y. Janin et al., 1993).

Enantiomer Separation and Racemization Barriers

Research on the separation of enantiomers and the determination of barriers to racemization in N-aryl-6(5H)-phenanthridinones contributes to our understanding of their stereochemistry, important in the development of pharmaceuticals (M. Mintas et al., 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-5H-phenanthridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(16)15-13(9)11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOZAYBYJQZUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587411 | |

| Record name | 4-Methylphenanthridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5H-phenanthridin-6-one | |

CAS RN |

107624-48-6 | |

| Record name | 4-Methylphenanthridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(3,5-dinitrophenyl)thio]-](/img/structure/B3045381.png)

![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)